1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Beschreibung
The compound 1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a heterocyclic molecule featuring:
- A piperazine core substituted with an ethyl group at the 1-position.
- A but-2-yn-1-yl linker connecting the piperazine to a piperidine ring.
- A 2-methylpyrazolo[1,5-a]pyrazine moiety attached to the piperidine.
The pyrazolo-pyrazine group is a known pharmacophore in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors) , while the piperazine-piperidine system is common in central nervous system (CNS) agents .
Eigenschaften
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPKXKKFAZMCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies indicate that compounds similar to 1-Ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exhibit significant antitumor properties. The following table summarizes key findings related to the antitumor efficacy of pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 (breast cancer) | 15 | EGFR inhibition |
| Pyrazole B | A549 (lung cancer) | 20 | BRAF inhibition |
| Pyrazole C | HeLa (cervical cancer) | 10 | Aurora-A kinase inhibition |
These findings suggest that the compound could serve as a novel anticancer agent, targeting critical pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of pyrazole derivatives.
- Acetylation : Acetylation of the piperazine nitrogen to yield the target compound.
Optimization of reaction conditions is essential for maximizing yield and purity, potentially involving advanced techniques such as continuous flow synthesis .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrazolo derivatives, researchers found that compounds with structural similarities to this compound effectively inhibited the proliferation of various cancer cell lines through specific kinase inhibition pathways .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of pyrazolo compounds demonstrated that these derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Piperazine-Piperidine Derivatives
(a) 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride
- Structure : Lacks the pyrazolo-pyrazine group and butynyl linker.
- Key Differences : Simpler structure may reduce target specificity but improve metabolic stability.
- Applications : Intermediate in synthesizing dopamine D2 receptor ligands .
(b) 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Features a substituted aryl group on piperazine and a nitrobenzyl-piperidine.
- Key Differences : Higher dopamine D2 receptor affinity (Ki = 3.2 nM vs. unquantified for target compound) due to orthosteric site interactions .
- Applications : CNS disorder therapeutics .
Table 1: Piperazine-Piperidine Derivatives Comparison
Pyrazolo[1,5-a]pyrazine-Containing Compounds
(a) N-Methyl-N-((1s,3s)-3-methyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutyl)acrylamide (BIO-2008846)
- Structure : Includes pyrazolo-pyrazine linked to a cyclobutyl-acrylamide.
- Key Differences : Cyclobutyl spacer enhances brain penetration; acrylamide enables covalent BTK inhibition .
- Applications : BTK inhibitor for autoimmune diseases .
(b) 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Combines pyrazolo-pyrazine with pyridopyrimidinone and pyrrolidinyl-piperidine.
- Key Differences : Extended aromatic system likely targets kinases with larger ATP-binding pockets .
Table 2: Pyrazolo[1,5-a]pyrazine Derivatives Comparison
Piperazine Linker Variations
(a) 1-{2-Phenylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine
- Structure : Replaces piperidine with pyrrolidine and lacks the ethyl-piperazine group.
- Key Differences : Smaller heterocycle may reduce steric hindrance, enhancing binding to flat enzyme surfaces .
(b) 1-Benzhydryl-4-methyl-piperazine (Cycl I)
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for piperazine-piperidine intermediates, such as reductive amination and microwave-assisted hydrolysis .
- Docking Studies : Analogous compounds show substituent-dependent binding to orthosteric (e.g., dopamine D2) or allosteric sites . The pyrazolo-pyrazine group in the target compound may confer kinase selectivity.
- Pharmacokinetics : The butynyl linker and ethyl-piperazine could balance lipophilicity and solubility, critical for blood-brain barrier penetration .
Vorbereitungsmethoden
Cyclocondensation of Aminopyrazines
The 2-methylpyrazolo[1,5-a]pyrazine scaffold is typically constructed via cyclocondensation between 3-aminopyrazine-2-carboxylates and α,β-unsaturated carbonyl compounds. For example:
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Reactants : Methyl 3-aminopyrazine-2-carboxylate and methyl vinyl ketone
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Conditions : Acetic acid, reflux (12 h)
Mechanistic Insight : The reaction proceeds through a Michael addition followed by intramolecular cyclodehydration, forming the fused pyrazolo-pyrazine system.
Functionalization of the Piperidine Moiety
Method A: Sonogashira Coupling
Method B: Nucleophilic Displacement
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Reactants : 4-Mesyloxypiperidine, propargyl bromide
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Base : K₂CO₃
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Solvent : DMF, 80°C, 6 h
Assembly of the Piperazine-Terminated Alkyne
Alkylation of Piperazine
The N-ethylpiperazine terminus is introduced via alkylation:
Coupling with the Alkyne-Piperidine Module
A copper-mediated azide-alkyne cycloaddition (CuAAC) links the piperazine to the alkyne:
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Reactants : N-Ethylpiperazine, propargyl-piperidine intermediate
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Catalyst : CuSO₄·5H₂O, sodium ascorbate
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Solvent : t-BuOH/H₂O (1:1), rt, 24 h
Final Coupling and Global Deprotection
Mitsunobu Reaction for Ether Formation
The pyrazolo-pyrazine and piperidine modules are joined via a Mitsunobu reaction:
Deprotection and Final Isolation
Residual protecting groups (e.g., tert-butyl carbamates) are removed via acidolysis:
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Conditions : HCl (4 M in dioxane), rt, 2 h
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Purification : Silica gel chromatography (CH₂Cl₂/MeOH/NH₃)
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic System Tuning
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Pd vs. Cu : Pd-based systems (e.g., PdCl₂(PPh₃)₂) outperform Cu in alkyne-aryl couplings but require rigorous oxygen exclusion.
Analytical Validation
Structural Confirmation
Purity Assessment
Scale-Up Considerations
Pilot-Scale Synthesis
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Pyrazine starting material | 12,000 | 38 |
| Pd catalysts | 8,500 | 27 |
| Solvents | 1,200 | 15 |
| Labor/QC | 4,300 | 20 |
Q & A
Q. What are the optimal synthetic routes for introducing the alkyne linker in piperazine-piperidine hybrids?
The alkyne linker (but-2-yn-1-yl) can be synthesized via propargylation reactions. For example, a stirred solution of 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base reacts with propargyl bromide at room temperature, monitored by TLC (hexane:ethyl acetate, 2:1). Extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) yields the product . Key considerations include solvent choice (DMF for polar aprotic conditions), base compatibility (K₂CO₃ for mild deprotonation), and reaction monitoring to avoid over-alkylation.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- TLC : Use hexane:ethyl acetate (2:1) to monitor reaction progress .
- Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate:hexane) ensures purity .
- Melting Point : Determined via standard capillary methods (e.g., 278–279°C for related piperazine derivatives) .
- NMR/LC-MS : Essential for confirming structural integrity, particularly for verifying alkyne linker incorporation and piperazine/piperidine ring substitution patterns.
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) on the piperazine ring influence biological activity?
Substituent effects are critical for target engagement. In DPP-IV inhibitors, EWGs (e.g., -Cl, -CF₃) at ortho/para positions enhance inhibitory activity compared to electron-donating groups (EDGs). For instance, 1,4-bis(4-chlorophenylsulfonyl)piperazine shows higher activity due to improved enzyme binding affinity . Computational docking studies (e.g., induced-fit docking) can rationalize these effects by modeling interactions with catalytic residues.
Q. What strategies resolve contradictory in vitro/in vivo data for this compound’s pharmacokinetic profile?
- Liver Microsomal Stability Assays : Evaluate metabolic degradation using rodent/human liver microsomes. Compounds with high clearance may require structural optimization (e.g., fluorination to block oxidative metabolism) .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, as high protein binding can reduce efficacy .
- Pharmacokinetic Modeling : Integrate in vitro data (e.g., permeability via Caco-2 assays) with allometric scaling to predict in vivo behavior .
Q. How can molecular docking guide the design of dual-target agonists?
- Target Selection : Prioritize receptors with structural homology (e.g., 5-HT₁A and σ1 receptors share ligand-binding features) .
- Docking Workflow :
Prepare ligand (flexible torsion sampling) and receptor (hydrogens added, grid box centered on binding site).
Use Glide XP or AutoDock Vina for docking simulations.
Validate poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in Desmond) to assess stability .
- Scoring : Focus on hydrogen bonds (e.g., with Ser159 in 5-HT₁A) and hydrophobic contacts (e.g., piperazine interactions with Phe112 in σ1) .
Methodological Insights from Evidence
- Synthetic Challenges : The pyrazolo[1,5-a]pyrazine moiety requires regioselective coupling. Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-boronic acids) or SNAr reactions under controlled pH .
- Biological Evaluation : For antimicrobial studies, employ SEM to visualize cell membrane disruption . For enzyme inhibition, use fluorometric assays (e.g., DPP-IV with Gly-Pro-AMC substrate) .
- Data Interpretation : Conflicting activity data may arise from assay conditions (e.g., ionic strength affecting ligand-receptor kinetics). Always validate findings across multiple assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
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